molecular formula C7H7N3O B1366937 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS No. 40423-52-7

1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B1366937
CAS No.: 40423-52-7
M. Wt: 149.15 g/mol
InChI Key: YMJWXQIUTGOQMQ-UHFFFAOYSA-N
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Description

“1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazopyridines can be synthesized through various methods. For instance, Harer et al. discovered a one-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using Na2S2O4 .


Molecular Structure Analysis

Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazopyridines have been found to exhibit a broad range of chemical and biological properties . They have been developed as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Scientific Research Applications

Molecular Structure and Vibrational Energy Analysis

The molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine and its derivatives, including methyl derivatives, have been determined using density functional theory (DFT). These findings offer insights into the chemical properties and potential applications of these compounds in various fields of scientific research (Lorenc et al., 2008).

Synthesis and Potential Applications

The synthesis of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives was carried out, exploring their potential applications, including their suspected antituberculotic activity. This highlights the possible medical applications of these compounds (Bukowski & Janowiec, 1996).

Pyrolytic Cyclisation Studies

Studies on the pyrolytic cyclisation of 3-azidopyridines have led to the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine and 1-methyl-1H-imidazo[4,5-c]pyridine. Such chemical processes are vital for understanding the formation of these compounds and their potential industrial applications (Smalley, 1966).

Novel Derivative Synthesis

Research has also been conducted on the synthesis of novel 2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one derivatives, which further illustrates the versatility and potential for creating new compounds with specific properties for various applications (Abe et al., 2010).

Nitration Studies

Nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives has been investigated, providing valuable information for chemical synthesis and modification processes. This research offers insights into the chemical behavior of these compounds under specific conditions (Smolyar et al., 2007).

Antagonist Identification in Medicinal Chemistry

The identification of small molecule antagonists of the P2X7 receptor, such as JNJ 54166060, which is a derivative of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine, highlights the compound's significance in medicinal chemistry and drug discovery (Swanson et al., 2016).

Future Directions

Imidazopyridines have shown significant potential in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring new synthetic methods and investigating their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their function. This binding can lead to changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to form stable complexes with its targets is a key factor in its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the levels of metabolites and the overall metabolic flux. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-6-2-3-8-4-5(6)9-7(10)11/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJWXQIUTGOQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70486216
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40423-52-7
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred suspension of 3-amino-4-methylaminopyridine [U.S. Pat. No. 5,371,086 (1993)] (190 mg, 1.54 mmol) in CH3CN (10 mL) was added triphosgene (458 mg, 1.54 mmol) portionwise. After 1 h, the mixture was concentrated in vacuo and the residue was converted to the free base by ion exchange chromatography on a SCX cartridge, eluting with 2 M NH3 in MeOH to give the title compound. MS: m/z=150 (M+1).
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